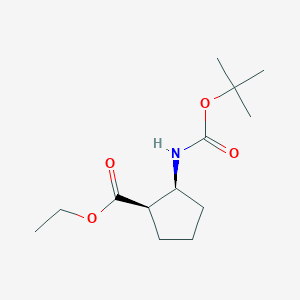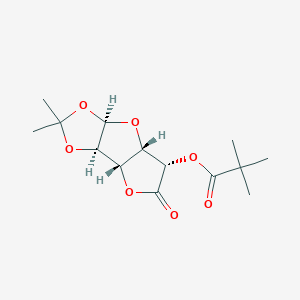![molecular formula C9H10ClN3O2S B1425289 2-chloro-N,N-dimethylimidazo[1,2-a]pyridine-3-sulfonamide CAS No. 1178711-74-4](/img/structure/B1425289.png)
2-chloro-N,N-dimethylimidazo[1,2-a]pyridine-3-sulfonamide
Übersicht
Beschreibung
Imidazo[1,2-a]pyridines are a class of fused nitrogen-bridged heterocyclic compounds . They have been attracting substantial interest due to their potential pharmaceutical applications . Several representatives of this class are clinically used, like the unsubstituted imidazole fragment cardiotonic agent olprinone, the 2-substituted analgesic miroprofen, the anticancer agent zolimidine, the 3-substituted antiosteoporosis drug minodronic acid, the 2,3-disubstituted derivatives with sedative and anxiolytic properties, alpidem, saripidem, and necopidem, and the agent for the treatment of insomnia and brain disorders, zolpidem .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .
Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are synthesized through various chemical reactions, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .
Wissenschaftliche Forschungsanwendungen
Overview of Sulfonamides in Scientific Research
Sulfonamides, including derivatives like 2-chloro-N,N-dimethylimidazo[1,2-a]pyridine-3-sulfonamide, have been widely studied for their diverse applications in scientific research. Their core structure, the sulfonamide moiety, is present in many clinically used drugs, showcasing their importance across multiple therapeutic areas. The broad exploration of sulfonamides has led to their application in fields such as antimicrobial resistance, cancer therapy, and enzyme inhibition. The following sections delve into specific scientific research applications of sulfonamides, excluding aspects related to drug use, dosage, and side effects to focus solely on their research implications.
Sulfonamides in Enzyme Inhibition and Therapeutic Applications
Sulfonamides have been extensively investigated for their role as enzyme inhibitors, particularly carbonic anhydrase inhibitors (CAIs). These studies have contributed to the development of novel drugs targeting various diseases, including glaucoma and cancer. Research has demonstrated the potential of sulfonamides to act as selective antiglaucoma drugs by targeting CA II and as antitumor agents/diagnostic tools by targeting tumor-associated isoforms CA IX/XII. The exploration of sulfonamides in this area highlights their versatility and potential in developing targeted therapies for different health conditions (Carta, Scozzafava, & Supuran, 2012).
Advancements in Sulfonamide-Based Drug Development
The continuous evolution of sulfonamide-based compounds has led to significant advancements in medicinal chemistry. Sulfonamides have been recognized for their wide range of pharmacological activities, extending beyond their traditional antibacterial uses to include roles in treating diseases like cancer, Alzheimer's, and as part of anti-inflammatory therapies. This broad pharmacological spectrum is attributed to the structural versatility of sulfonamides, allowing for the development of compounds with specific therapeutic targets. Research in this area focuses on synthesizing novel sulfonamide derivatives with enhanced efficacy and selectivity for various biological targets, showcasing the compound's potential in the ongoing search for new treatments (Gulcin & Taslimi, 2018).
Safety And Hazards
Zukünftige Richtungen
The synthesis of imidazo[1,2-a]pyridines is a topic of ongoing research, with recent advances in eco-friendly, metal-free synthesis methods . These compounds have a broad spectrum of biological activity profiles, which strongly depend on the substitution pattern . Therefore, future research will likely continue to explore new synthetic methods and potential pharmaceutical applications for these compounds.
Eigenschaften
IUPAC Name |
2-chloro-N,N-dimethylimidazo[1,2-a]pyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O2S/c1-12(2)16(14,15)9-8(10)11-7-5-3-4-6-13(7)9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVWSRKQUAGGED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(N=C2N1C=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N,N-dimethylimidazo[1,2-a]pyridine-3-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![6-(Chloromethyl)-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1425219.png)




![1-{[(Cyclohexyloxy)carbonyl]oxy}ethyl 2-oxo-3-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-2,3-dihydro-1H-benzimidazole-4-carboxylate](/img/structure/B1425227.png)
